molecular formula C26H28Cl2N4O4 B1217973 Ketoconazole CAS No. 79156-75-5

Ketoconazole

Cat. No. B1217973
CAS RN: 79156-75-5
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ketoconazole synthesis involves complex chemical processes, including acylation, N-alkylation with imidazole, and hydrolysis. A notable synthesis approach uses phase-transfer catalysis starting from [2-bromomethyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methanol, leading to the formation of ketoconazole with an overall yield of about 30% (Chen Yong-hao & Long Sheng-jing, 2008). Another synthetic route involves the synthesis of ketoconazole derivatives, which required modifying standard reactions, such as Swern oxidation, to achieve the desired compounds (J. Ryu, K. Lee, & S. H. Lee, 2003).

Scientific Research Applications

  • Inhibition of Steroid Production : Ketoconazole has been identified as a potent inhibitor of gonadal and adrenal steroid synthesis, both in vitro and in vivo. This property of ketoconazole has led to investigations into its effect on the production of testosterone and other steroids (Sonino, 1987).

  • Impact on Adrenal Steroid Synthesis : Studies have shown that ketoconazole can significantly inhibit adrenal steroid synthesis. In healthy humans, the cortisol response to adrenocorticotropic hormone was notably reduced after doses of ketoconazole, indicating a reduced adrenal androgen response (Pont et al., 1982).

  • Research on Cushing's Disease : Ketoconazole has been investigated for its use in Cushing's disease, a condition characterized by excessive cortisol production. The drug's ability to lower circulating cortisol levels has been a subject of study, with mixed results on efficacy and tolerance (Castinetti et al., 2014).

  • Use in Prostatic Cancer Treatment : Ketoconazole has been used in the treatment of metastatic prostatic carcinoma due to its ability to block the synthesis of androgens in the testes and adrenal glands. However, significant side effects, including gastrointestinal and hepatic issues, have been reported (Hanash, 1989).

  • Endocrine Effects in Men : Research has shown that ketoconazole inhibits testosterone biosynthesis in men, with a specific action on the androgen pathway. This has implications for its use in conditions related to androgen production (Santen et al., 1983).

  • Pharmacology and Microbiology : Ketoconazole's effect on ergosterol biosynthesis in fungi has been extensively studied. This has implications for its use in treating fungal infections and understanding its mechanism of action (Sohn, 1982).

  • Topical Delivery and Formulations : Research into improving the delivery mechanisms of ketoconazole, particularly for topical applications, has been explored. This includes studying lipid nanoparticles for targeted drug delivery and minimizing side effects (Souto & Müller, 2005).

Safety And Hazards

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It can also cause severe liver injury and jaundice . Hypersensitivity reactions have also been reported, such as anaphylaxis and urticaria . High-dose ketoconazole has been shown to cause an increase in long bone fragility and lead to fracture .

Future Directions

New dermatologic indications for the use of topical Ketoconazole have arisen such as onychomycosis, blepharitis, and hair loss . This suggests that there are potential new applications and developments for Ketoconazole in the future .

properties

IUPAC Name

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273956
Record name 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS OR POWDER.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Ketoconazole interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in inhibition of ergosterol synthesis and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane. This metabolic inhibition also results in accumulation of 14α-methyl-3,6-diol, a toxic metabolite. The increase in membrane fluidity is also thought to produce impairment of membrane-bound enzyme systems as components become less closely packed., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
Record name Ketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Color/Form

Crystals from 4-methylpentanone

CAS RN

79156-75-5, 65277-42-1
Record name NSC 317629
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079156755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ketoconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Record name Ketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketoconazole
Reactant of Route 2
Reactant of Route 2
Ketoconazole
Reactant of Route 3
Reactant of Route 3
Ketoconazole
Reactant of Route 4
Reactant of Route 4
Ketoconazole
Reactant of Route 5
Reactant of Route 5
Ketoconazole
Reactant of Route 6
Reactant of Route 6
Ketoconazole

Citations

For This Compound
140,000
Citations
TK Daneshmend, DW Warnock - Clinical pharmacokinetics, 1988 - Springer
… Ketoconazole is not absorbed systemically after … of ketoconazole varies according to the tissue sampled, the underlying disease and the dose and duration of treatment. Ketoconazole …
Number of citations: 245 link.springer.com
N Sonino - New England Journal of Medicine, 1987 - Mass Medical Soc
Ketoconazole is an imidazole derivative that is chemically related to miconazole (Fig. 1). It is an oral antimycotic agent with broad-spectrum activity and low toxicity. The drug is …
Number of citations: 460 www.nejm.org
J Van Cutsem - The American journal of medicine, 1983 - amjmed.com
… Ketoconazole is very potent in the topical treatment of skin der… Ketoconazole is superior to griseofulvin in the oral treatment of skin dermatophytosis. Furthermore, ketoconazole is orally …
Number of citations: 125 www.amjmed.com
AK Gupta, DCA Lyons - Journal of Cutaneous Medicine and …, 2015 - journals.sagepub.com
… of hepatotoxicity on ketoconazole packaging and cautioning … that ketoconazole had caused. A representative of the FDA assured the public that the package labelling of ketoconazole …
Number of citations: 88 journals.sagepub.com
DM Rotstein, DJ Kertesz, KAM Walker… - Journal of medicinal …, 1992 - ACS Publications
The four stereoisomers of the antifungal agent ketoconazole (1) were prepared and evaluated fortheir selectivity in inhibiting a number of cytochrome P-450enzymes. Large differences …
Number of citations: 153 pubs.acs.org
PK Honig, DC Wortham, K Zamani, DP Conner… - Jama, 1993 - jamanetwork.com
… of unmetabolized terfenadine after the addition of ketoconazole, which was associated with … ketoconazole coadministration. Four subjects received a shortened duration of ketoconazole …
Number of citations: 836 jamanetwork.com
JH Lewis, HJ Zimmerman, GD Benson, KG Ishak - Gastroenterology, 1984 - Elsevier
Ketoconazole has only recently been recognized as a cause … of 54 reports of alleged ketoconazole-induced liver injury … considered likely instances of ketoconazole-induced hepatitis…
Number of citations: 449 www.sciencedirect.com
AM Sugar, SG Alsip, JN Galgiani… - Antimicrobial agents …, 1987 - Am Soc Microbiol
One hundred sixty patients were entered in two multicenter protocols to receive 400 to 2,000 mg of ketoconazole once daily for nonmeningeal or meningeal coccidiodomycosis. For 24 h …
Number of citations: 152 journals.asm.org
A Pont, PL Williams, S Azhar, RE Reitz… - Archives of internal …, 1982 - jamanetwork.com
… Our interestin the ability of ketoconazole to inhibit steroid synthesis in man was aroused by … of ketoconazole at 8 am. Blood samples for determinations oftestosterone and ketoconazole …
Number of citations: 494 jamanetwork.com
SJ Baldwin, JC Bloomer, GJ Smith, AD Ayrton… - Xenobiotica, 1995 - Taylor & Francis
… Ketoconazole and sulphaphenazole are the respective selective inhibitors of P4503 A and 2C9. Ketoconazole at 1 μM and sulphaphenazole at 10 μM can be used to establish the …
Number of citations: 366 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.